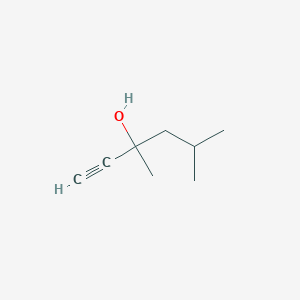
Ácido Piridazina-4-carboxílico
Descripción general
Descripción
Pyridazine-4-carboxylic acid (P4CA) is an organic compound belonging to the family of pyridazine carboxylic acids. It is a colorless solid that can be readily synthesized from the reaction of pyridine and acetic acid. P4CA has a wide range of applications in the field of organic synthesis and is used as a building block in the synthesis of a variety of organic compounds. In addition, P4CA has been studied for its potential biological activities and has been found to possess a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El anillo de piridazina, que es parte del Ácido Piridazina-4-carboxílico, tiene propiedades fisicoquímicas únicas que contribuyen a sus aplicaciones en el reconocimiento molecular . Estas propiedades incluyen basicidad débil, un alto momento dipolar que subtiende interacciones de apilamiento π-π, y una capacidad robusta de doble enlace de hidrógeno . Estas características pueden ser importantes en las interacciones fármaco-diana, haciendo que el this compound sea un componente valioso en el descubrimiento y desarrollo de fármacos .
Actividades farmacológicas
La piridazina y sus derivados han mostrado una amplia gama de actividades farmacológicas . Estas incluyen actividades antimicrobianas, antidepresivas, antihipertensivas, anticancerígenas, antiplaquetarias, antiúlceras, herbicidas y antialimentarias . Esta amplia gama de actividades hace que el this compound sea un compuesto versátil en el campo de la química medicinal .
Reconocimiento molecular
Una aplicación del anillo de piridazina donde se hipotetiza que las propiedades únicas de enlace H juegan un papel en el reconocimiento molecular ha sido proporcionada por una investigación de ácidos nucleicos peptídicos (PNA) que se ensamblan en una estructura tríplex con una doble hebra .
Reactivo bioquímico
El this compound es un reactivo bioquímico que se puede usar como material biológico o compuesto orgánico para investigación relacionada con las ciencias de la vida .
Síntesis de compuestos complejos
Varios derivados de piridazinona, que incluyen el this compound, se han utilizado en la síntesis de varios compuestos complejos . Estos compuestos han mostrado actividades farmacológicas diversificadas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Safety and Hazards
Pyridazine-4-carboxylic Acid may cause skin and eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Relevant Papers Several papers have been published on the topic of Pyridazine-4-carboxylic Acid and its derivatives . These papers cover a wide range of topics, including the synthesis and characterization of Pyridazine-4-carboxylic Acid functionalized Fe3O4 nanoparticles , the biological activities of pyridazine and pyridazinone derivatives , and more.
Mecanismo De Acción
Target of Action
Pyridazine-4-carboxylic Acid, like other pyridazine derivatives, has been shown to interact with a range of biological targets
Mode of Action
Pyridazine derivatives have been shown to interact with their targets in various ways, such as through inhibition or activation . The specific interaction of Pyridazine-4-carboxylic Acid with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Pyridazine derivatives have been shown to influence many cellular pathways necessary for the proper functioning of cells
Result of Action
Pyridazine derivatives have been shown to possess various biological properties, such as anti-inflammatory and analgesic effects
Análisis Bioquímico
Biochemical Properties
Pyridazine-4-carboxylic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit glutamate racemase, an enzyme involved in the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . Additionally, Pyridazine-4-carboxylic Acid has been used in studies characterizing nicotinic acid receptors in mouse macrophages . These interactions highlight its potential in modulating biochemical pathways and its importance in drug discovery.
Cellular Effects
Pyridazine-4-carboxylic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of nicotinic acid receptors, which play a role in cellular signaling and metabolic regulation . Furthermore, its inhibition of glutamate racemase can impact bacterial cell wall synthesis, leading to potential antibacterial effects . These cellular effects underscore the compound’s versatility in modulating cellular functions.
Molecular Mechanism
At the molecular level, Pyridazine-4-carboxylic Acid exerts its effects through specific binding interactions with biomolecules. Its inhibition of glutamate racemase involves binding to the enzyme’s active site, preventing the conversion of L-glutamate to D-glutamate . This enzyme inhibition disrupts bacterial cell wall synthesis, leading to antibacterial activity. Additionally, Pyridazine-4-carboxylic Acid’s interaction with nicotinic acid receptors involves binding to the receptor sites, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridazine-4-carboxylic Acid can change over time due to its stability and degradation. In vitro and in vivo studies have indicated that Pyridazine-4-carboxylic Acid can maintain its activity over extended periods, although its degradation products and their potential effects on cellular function need to be explored further .
Dosage Effects in Animal Models
The effects of Pyridazine-4-carboxylic Acid vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of nicotinic acid receptors . At higher doses, potential toxic or adverse effects may occur, including disruption of normal cellular functions and potential toxicity . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
Pyridazine-4-carboxylic Acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Its inhibition of glutamate racemase affects the metabolic flux of glutamate, impacting bacterial cell wall synthesis . Additionally, the compound’s interaction with nicotinic acid receptors can influence metabolic pathways related to cellular signaling and energy regulation . These interactions underscore the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, Pyridazine-4-carboxylic Acid is transported and distributed through interactions with transporters and binding proteins. Its distribution can affect its localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Subcellular Localization
Pyridazine-4-carboxylic Acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various cellular compartments, affecting its activity and function
Propiedades
IUPAC Name |
pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-1-2-6-7-3-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIWJONLKBPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375502 | |
| Record name | Pyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50681-25-9 | |
| Record name | 4-Pyridazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50681-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pyridazinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can pyridazine-4,5-dicarboxylic acid derivatives be used to synthesize complex heterocyclic compounds?
A1: Yes, pyridazine-4,5-dicarboxylic acid derivatives can act as precursors for various heterocyclic systems. For instance, reacting diethyl pyridazine-4,5-dicarboxylate or its 3,6-dimethyl derivative with o-phenylenediamine yields pyridazino[4,5-c][1,6]benzodiazocine-5,12-dione derivatives. These can be further dehydrated to obtain pyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-ones. []
Q2: What is a unique chemical behavior observed in certain pyridazine derivatives?
A2: Research shows that specific pyridazine derivatives, including 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid and its methyl ester, 5-(o-aminophenylcarbamoyl)-3,6,-dimethylpyridazine-4-carboxylic acid, and 5-(2-amino-1,2-dicyanovinylenecarbamoyl)pyridazine-4-carboxylic acid, exhibit ring-chain tautomerism. [] This means they can exist in equilibrium between an open-chain form and a cyclic spiro compound. For example, 5-(o-aminophenylcarbamoyl)pyridazine-4-carboxylic acid exists primarily as 3′,4′-dihydro-3′-oxospiro[pyridazine-5(2H),2′(1H)-quinoxaline]-4-carboxylic acid in DMSO solution. [, ]
Q3: What factors influence this ring-chain tautomerism in pyridazine derivatives?
A3: The occurrence of the spirocyclisation and the equilibrium between the open and closed forms are significantly affected by two main factors: the nature of the substituents on the pyridazine ring and the nucleophilicity of the group attached to the phenyl ring. []
Q4: Has the coordination chemistry of pyridazine carboxylic acids been investigated?
A5: Yes, studies have explored the complexation behavior of pyridazine carboxylic acids with various metal ions. For instance, researchers have investigated the structural, spectroscopic, theoretical, and thermal properties of metal complexes formed with pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids. [] This research provides valuable insights into the potential applications of these compounds in coordination chemistry and materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


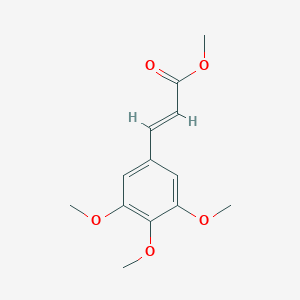
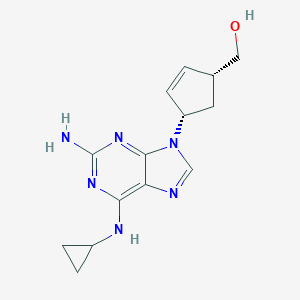
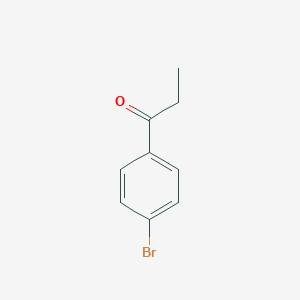
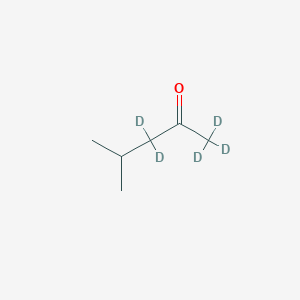
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
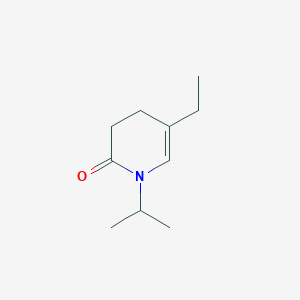
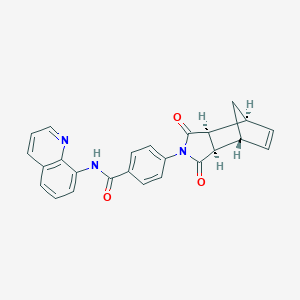

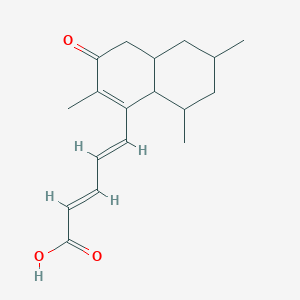
![17beta-Hydroxy-17-methyl-4-[(phenylthio)methyl]androst-4-ene-3-one](/img/structure/B130300.png)
